2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
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Overview
Description
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53 g/mol. This compound is used in the preparation of a dopamine metabolite. It appears as a yellow solid and is soluble in chloroform, dichloromethane, and ethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, nitration, and glycosylation. The reaction conditions typically involve the use of organic solvents such as chloroform and dichloromethane, and reagents like acetic anhydride for acetylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyloxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites. This makes it valuable in neurochemical research, particularly in studies related to dopamine metabolism and its effects on neurological functions. Additionally, its unique structure allows it to be used as a building block in organic synthesis, potentially leading to the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to a dopamine metabolite. This process likely involves enzymatic reactions that modify the compound’s structure, allowing it to interact with dopamine receptors and other molecular targets in the brain. The exact pathways and molecular targets are still under investigation, but the compound’s role in dopamine metabolism suggests it may influence neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its combination of a nitroethenyl group and a glucopyranosiduronic acid ester. This unique structure allows it to participate in specific biochemical pathways related to dopamine metabolism, making it particularly valuable in neurochemical research.
Properties
Molecular Formula |
C28H29NO13 |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-nitroethenyl]-2-phenylmethoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO13/c1-16(30)38-23-24(39-17(2)31)26(40-18(3)32)28(42-25(23)27(33)36-4)41-21-11-10-19(12-13-29(34)35)14-22(21)37-15-20-8-6-5-7-9-20/h5-14,23-26,28H,15H2,1-4H3/b13-12+/t23-,24-,25-,26+,28+/m0/s1 |
InChI Key |
JNUMCCRKDMOFAK-XEGNNIJRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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